Product packaging for 3,5-Dimethoxybenzamide(Cat. No.:CAS No. 17213-58-0)

3,5-Dimethoxybenzamide

Cat. No.: B098736
CAS No.: 17213-58-0
M. Wt: 181.19 g/mol
InChI Key: YTLRWVNYANKXOW-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamides, a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, represent a cornerstone of medicinal chemistry. ontosight.aiwalshmedicalmedia.com Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. walshmedicalmedia.com Benzamide derivatives have been extensively investigated and developed as therapeutic agents for various conditions. walshmedicalmedia.comontosight.ai

The biological significance of benzamides stems from their ability to interact with a multitude of biological targets, including enzymes and receptors. ontosight.aiontosight.ai This has led to their application as antipsychotics, anti-inflammatory agents, antimicrobials, and even anticancer agents. walshmedicalmedia.comontosight.ai The amide group itself is a crucial pharmacophore, often involved in hydrogen bonding interactions with biological macromolecules, which can be pivotal for their mechanism of action. The stability and relative ease of synthesis of aromatic amides further contribute to their appeal in drug discovery and development.

Significance of the 3,5-Dimethoxy Substitution Pattern in Benzamide Scaffolds

The specific placement of substituent groups on the benzamide core profoundly influences its physicochemical properties and, consequently, its biological activity. The 3,5-dimethoxy substitution pattern, as seen in 3,5-Dimethoxybenzamide, is of particular interest to medicinal chemists. The two methoxy (B1213986) groups at the meta-positions of the benzene ring introduce specific electronic and steric characteristics.

These methoxy groups are electron-donating, which can alter the electron density of the aromatic ring and influence its interactions with biological targets. Furthermore, the presence of these groups can impact the compound's lipophilicity and metabolic stability, which are critical parameters for drug-likeness. Research has shown that this substitution pattern is a key feature in a number of biologically active molecules. For instance, analogues of this compound have been synthesized and evaluated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com

Historical Context and Evolution of Research on this compound and its Analogues

The journey of this compound and its analogues is rooted in the broader exploration of substituted benzamides. Early research often focused on fundamental synthesis and characterization. For example, the synthesis of N,N′-((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)bis(this compound) has been documented, highlighting the methods used to create these complex structures. mdpi.com

Over time, the focus has shifted towards elucidating the biological potential of these compounds. A notable example is the investigation of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, an analogue of resveratrol (B1683913), which was found to induce cell cycle arrest and apoptosis in human cervical cancer cells. nih.govcolab.wselsevierpure.comresearchgate.net This discovery opened up new avenues for cancer research centered on the this compound scaffold. Further evolution in this area includes the synthesis of various derivatives to explore their structure-activity relationships. For instance, researchers have prepared and studied compounds like N-cinnamyl-3,5-dimethoxybenzamide and N-[2-(diethylamino)-4-methylquinolin-6-yl]-3,5-dimethoxybenzamide. ontosight.aiacs.org The synthesis of 2-amino-4,6-dimethoxybenzamide (B1287547) as a key intermediate for more complex molecules further illustrates the ongoing development in this chemical space. nih.gov

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is vibrant and diverse. Scientists are actively exploring its potential in various therapeutic areas. One promising area is in the development of multi-target compounds. For example, novel bis-benzamides incorporating the 3,5-dimethoxybenzoyl moiety are being designed and evaluated as potential anticancer and antioxidant agents. researchgate.net

Another significant direction is the investigation of these compounds as inhibitors of critical enzymes. As mentioned, their role as dual inhibitors of AChE and BACE1 is a key area of interest for the treatment of Alzheimer's disease. mdpi.com Furthermore, the antimicrobial properties of derivatives like 3,5-Dimethoxy-N-(2-phenylsulfanylethyl)benzamide are being evaluated. ontosight.ai

Future research will likely focus on optimizing the therapeutic potential of this compound-based compounds. This will involve the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action at the molecular level will also be crucial for their advancement as clinical candidates. The versatility of the this compound scaffold suggests that it will continue to be a valuable platform for the discovery of new bioactive molecules with potential applications in medicine and beyond. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B098736 3,5-Dimethoxybenzamide CAS No. 17213-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxybenzamide
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InChI

InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YTLRWVNYANKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20169209
Record name 3,5-Dimethoxybenzamide
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Molecular Weight

181.19 g/mol
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CAS No.

17213-58-0
Record name 3,5-Dimethoxybenzamide
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Record name 3,5-Dimethoxybenzamide
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Record name 17213-58-0
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Record name 3,5-Dimethoxybenzamide
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Synthetic Methodologies for 3,5 Dimethoxybenzamide and Its Derivatives

Classical Approaches to Amide Bond Formation in 3,5-Dimethoxybenzamide Synthesis

Traditional methods for synthesizing this compound primarily rely on the formation of an amide bond from a carboxylic acid derivative. The most common precursor is 3,5-dimethoxybenzoyl chloride, which readily reacts with nitrogen nucleophiles.

The foundational method for synthesizing this compound is the acylation of ammonia (B1221849) using 3,5-dimethoxybenzoyl chloride. chemguide.co.uk This acyl chloride is typically prepared from 3,5-dimethoxybenzoic acid by reacting it with an agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

The reaction mechanism is a nucleophilic addition-elimination process. chemguide.co.ukchemguide.co.uk The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a chloride ion. A final deprotonation step, which can be facilitated by another ammonia molecule or the eliminated chloride ion, yields the stable this compound and ammonium (B1175870) chloride as a byproduct. chemguide.co.uk The reaction with a cold concentrated solution of ammonia is typically vigorous. chemguide.co.uk

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of reagents. For instance, in the synthesis of related benzamides, the use of organic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) is common. The temperature is often maintained at room temperature or slightly elevated to ensure a complete reaction.

The selection of the base and coupling agent is also critical, especially when synthesizing N-substituted amides from the parent carboxylic acid. While the acyl chloride route is direct, alternative methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) are also employed. The optimization process involves systematically varying these parameters to minimize side reactions and simplify purification. iaea.orgnih.gov For example, studies on similar syntheses have shown that excessive amounts of base can lead to the degradation of precursors, thereby lowering the product yield. nih.gov

ParameterVariationEffect on ReactionRationale
Solvent Dichloromethane, Tetrahydrofuran, DMFInfluences solubility of reactants and reaction rate.A suitable solvent ensures a homogeneous reaction mixture, facilitating molecular interactions.
Temperature Room Temperature to 50-80°CAffects reaction kinetics and byproduct formation.Higher temperatures can speed up the reaction but may also promote side reactions or degradation. nih.gov
Base Ammonia, Triethylamine, Sodium tert-butoxideNeutralizes acidic byproducts (e.g., HCl) and can act as a catalyst.The choice and amount of base can be critical; excess base may degrade the product or precursor. nih.govorganic-chemistry.org
Reagent Acyl Chloride vs. Carboxylic Acid + Coupling AgentDetermines the reaction pathway and byproducts.The acyl chloride method is often faster but may be less compatible with sensitive functional groups than methods using coupling agents.

This table presents generalized optimization parameters based on principles from related amide syntheses.

Several strategies can be employed to enhance the synthetic yield of this compound. One primary approach is the careful control of stoichiometry. Using an excess of the nucleophile (ammonia) can help drive the reaction to completion and neutralize the hydrogen chloride byproduct, preventing it from protonating the unreacted ammonia. chemguide.co.uk

Modern Synthetic Transformations for Expanding this compound Diversity

Modern synthetic chemistry offers powerful tools for modifying the this compound structure, particularly for creating a library of N-substituted derivatives. These methods often rely on transition metal catalysis.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile method for forming carbon-nitrogen bonds. These reactions can be used to synthesize N-substituted 3,5-dimethoxybenzamides, which are otherwise difficult to access. For example, a palladium-catalyzed sequence involving an intermolecular amination followed by an intramolecular direct arylation can be used to create complex heterocyclic structures from simpler starting materials. organic-chemistry.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that could be applied to synthesize N-aryl or N-alkyl derivatives of this compound. This reaction typically involves an aryl halide or triflate, an amine, a base (like sodium tert-butoxide), and a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., PCy₃ or Xantphos). organic-chemistry.orgnih.gov Such methodologies allow for the construction of diverse libraries of compounds by varying the amine coupling partner. whiterose.ac.uk These advanced techniques enable the synthesis of complex molecules with high efficiency and selectivity. rsc.orgmdpi.com

Reaction TypeCatalyst/Ligand SystemSubstratesProduct Type
Buchwald-Hartwig Amination Pd₂(dba)₃ / PCy₃ or other phosphine ligandsAryl Halide + AmineN-Aryl or N-Alkyl Amide
Domino Amination/Arylation Palladium Catalyst / LigandDihaloarene + AmineAnnulated N-Heterocycles
N-Prenylation [Pd(η³-prenyl)Cl]₂ / XantphosIndole Derivative + Prenyl CarbonateN-Prenylated Indole

This table illustrates the types of palladium-catalyzed reactions applicable for creating N-substituted aromatic amides and related structures. organic-chemistry.orgnih.gov

The principles of green chemistry aim to design chemical processes that are environmentally benign. unica.it For amide synthesis, this often involves avoiding hazardous solvents and reagents, minimizing waste, and improving energy efficiency. researchgate.netwjpmr.com

A green approach applicable to the synthesis of this compound is the use of a solvent-free reaction system. researchgate.net For example, a method for synthesizing various amides involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. researchgate.net This process is rapid, efficient, and avoids the use of hazardous solvents, aligning with the principles of green chemistry. researchgate.net Such solvent-less methods can lead to higher yields and simpler workups compared to conventional methods. wjpmr.com Another advanced green technique is mechanochemistry, where mechanical force (ball milling) is used to drive reactions, often in the absence of a solvent. unica.it These sustainable methods represent the future of chemical synthesis, offering pathways that are both economically and environmentally superior to traditional protocols. wjpmr.com

Multi-component Reactions Incorporating this compound Moietiesvulcanchem.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of complex molecules. nih.govnih.gov The this compound scaffold can be incorporated into novel structures using MCRs.

One notable example is the Selectfluor-mediated multi-component reaction of ketones and NH4OAc with this compound as a starting material. researchgate.net Another prominent MCR is the Bucherer–Bergs reaction, which synthesizes 5-substituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. nih.gov The Passerini and Ugi reactions are other cornerstone isocyanide-based MCRs that allow for the creation of complex amide derivatives. nih.gov

The synthesis of 1,3,5-triazine-2,4-dithione derivatives can be achieved through a catalyst-free one-pot three-component reaction of arylaldehydes, thiourea, and orthoformates. beilstein-journals.org This method highlights the efficiency of MCRs in constructing heterocyclic systems. Similarly, highly functionalized bipyrimidine derivatives can be constructed via a multi-component cascade reaction involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org

Table 1: Examples of Multi-component Reactions in Organic Synthesis

Reaction NameReactantsProductKey Features
Bucherer–Bergs ReactionAldehyde/Ketone, Potassium Cyanide, Ammonium Carbonate5-Substituted Hydantoin (B18101)Yields hydantoin derivatives. nih.gov
Passerini ReactionIsocyanide, Carbonyl Compound, Carboxylic Acidα-AcyloxyamideAn isocyanide-based three-component reaction. nih.gov
Triazinethione SynthesisArylaldehyde, Thiourea, Orthoformate1,3,5-Triazine-2,4-dithione derivativeCatalyst-free, one-pot synthesis. beilstein-journals.org
Bipyrimidine Synthesis3-Formylchromone, Pyridinylacetate derivative, Amidine hydrochloride4,5-Dihydro-[4,5'-bipyrimidin]-6(1H)-one derivativeComplex cascade reaction forming multiple bonds. rsc.org

Industrial-Scale Production and Purification Techniques for this compound Analoguessmolecule.com

The large-scale synthesis of this compound analogues generally mirrors the laboratory-scale synthetic routes but with adaptations for bulk production. The process often starts with 3,5-dimethoxybenzoic acid, which is then converted to the corresponding amide. For industrial production, automated reactors and continuous flow systems are frequently employed to enhance yield, ensure purity, and maintain consistency across batches.

Purification is a critical step in industrial production to obtain high-purity compounds. Common techniques include:

Recrystallization: This method is widely used to purify crude solid products.

Column Chromatography: This technique is employed for more challenging separations to achieve high purity. mdpi.com

For instance, the synthesis of N,N-diethyl-3,5-dimethoxybenzamide on an industrial scale involves the amidation of 3,5-dimethoxybenzoic acid with diethylamine, often using a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran. Subsequent purification via recrystallization or column chromatography yields the final product with the desired purity.

Chemical Reactivity and Transformation of 3,5-Dimethoxybenzamidesmolecule.com

The chemical reactivity of this compound is dictated by its functional groups: the benzamide (B126) moiety and the two methoxy (B1213986) groups on the aromatic ring. These groups influence the molecule's participation in various chemical transformations.

The carbonyl group of the amide in this compound and its derivatives can be reduced to an amine. This transformation is a fundamental reaction in organic synthesis. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this reduction. evitachem.com Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce amides but can be used for the reduction of aldehydes and ketones. libretexts.orgmdpi.com

A study on the transition metal-free catalytic reduction of primary amides demonstrated that this compound could be reduced to the corresponding benzylamine (B48309) hydrochloride in a 90% yield using pinacolborane (HBPin) as the reducing agent in the presence of an abnormal N-heterocyclic carbene (aNHC) based potassium complex. rsc.org Other methods for carbonyl reduction to a methylene (B1212753) group (CH2) include the Wolff-Kishner and Clemmensen reductions, as well as catalytic hydrogenation. dtic.milmasterorganicchemistry.com

Table 2: Reagents for Carbonyl Group Reduction

ReagentSubstrateProductConditions
Lithium Aluminum Hydride (LiAlH4)Amides, Aldehydes, KetonesAmines, AlcoholsAnhydrous ether, followed by hydrolysis. libretexts.org
Sodium Borohydride (NaBH4)Aldehydes, KetonesAlcoholsTypically in an alcohol solvent. libretexts.orgmdpi.com
Pinacolborane (HBPin) with aNHC-K catalystPrimary AmidesPrimary AminesToluene, 40 °C. rsc.org
Hydrazine (B178648) (NH2NH2) / KOHKetonesAlkanesHigh-boiling protic solvent (Wolff-Kishner). masterorganicchemistry.com
Zinc Amalgam (Zn(Hg)) / HClKetonesAlkanesAcidic conditions (Clemmensen). masterorganicchemistry.com

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. vulcanchem.comevitachem.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of this compound, this corresponds to the C2, C4, and C6 positions.

Electrophilic substitution reactions allow for the introduction of various functional groups onto the aromatic ring, further functionalizing the molecule. smolecule.com For example, bromination can introduce a bromine atom onto the ring. smolecule.com The reactivity of the aromatic ring in electrophilic substitution is a key feature for creating a diverse range of derivatives. evitachem.comsmolecule.com

Structure Activity Relationship Sar Studies of 3,5 Dimethoxybenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of benzamide (B126) derivatives can be significantly altered by modifying their chemical structure. researchgate.net These modifications, which include substitutions on the benzamide core and variations in the N-substituent, play a crucial role in determining the pharmacological profile of these compounds.

Role of Substitutions on the Benzamide Core

Substitutions on the benzamide core can lead to a wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and antitumor effects. researchgate.net The nature of these substitutions, whether they are electron-donating or electron-withdrawing, can have a profound impact on the potency and selectivity of the compounds. acs.org

Research into the structure-activity relationship of benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB has shown that electron-rich, smaller substitutions at the C-5 position of the benzamide core are generally more potent. acs.org Conversely, strong electron-withdrawing groups, such as monofluoro and difluoro substituents, have been shown to significantly decrease potency. acs.org For instance, a comparison of derivatives with electron-rich substituents at the C-5 position (compounds 4b and 4d) to those with electron-deficient groups (compounds 4z and 4za) revealed a marked reduction in activity against M. tuberculosis for the latter. acs.org

The following table summarizes the impact of different substituents on the benzamide core on the anti-tubercular activity of selected benzamide derivatives.

Table 1: Impact of C-5 Substitutions on the Benzamide Core on Anti-Tubercular Activity

Compound C-5 Substituent IC90 (μM)
4b Electron-rich 0.62
4d Electron-rich 0.90
4z Electron-deficient (monofluoro) 68
4za Electron-deficient (difluoro) 12

Data sourced from a study on benzamides as Mycobacterium tuberculosis QcrB inhibitors. acs.org

Influence of N-Substituent Diversity (e.g., piperidine, thiazole (B1198619), tetrazole, benzoxazole (B165842) moieties)

The diversity of the N-substituent group is a key factor in the biological activity of 3,5-dimethoxybenzamide derivatives. The introduction of various heterocyclic moieties, such as piperidine, thiazole, and benzoxazole, can significantly influence the pharmacological properties of the parent compound. smolecule.comresearchgate.netnih.gov

For example, a series of 2-[[(2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzimidazoles/benzothiazoles and benzoxazoles were synthesized and evaluated for their ability to inhibit human cyclooxygenase-2 (COX-2). nih.gov The results showed that these derivatives could serve as excellent candidates for selective COX-2 inhibition. nih.gov Similarly, novel thiazole-based heterocycles have been synthesized and shown to possess potential antitumor and antimicrobial activities. nih.gov The cytotoxic activities of these compounds were assessed against several human cancer cell lines, with some derivatives displaying significant potency. nih.gov

The table below illustrates the influence of different N-substituents on the cytotoxic activity of selected thiazole derivatives.

Table 2: Influence of N-Substituent Diversity on Cytotoxic Activity (IC50 in µg/mL)

Compound N-Substituent Moiety HepG-2 (Liver Cancer) HCT-116 (Colorectal Cancer) MCF-7 (Breast Cancer)
6g Thiazolyl pyrazole (B372694) Potent Potent -
11c Thiazolyl pyrazole Potent Potent -

Data represents the most potent compounds from a study on thiazole-based heterocycles. nih.gov

Furthermore, the introduction of a this compound moiety to other core structures has been shown to enhance biological activity. In a study on pyrimidine-based compounds, the replacement of a picolinamide (B142947) moiety with a this compound moiety resulted in a significant increase in growth inhibition against several cancer cell lines. tandfonline.com

Effects of Methoxy (B1213986) Group Positions and Number on Activity

The position and number of methoxy groups on the benzamide ring are critical determinants of biological activity. nih.gov Studies have shown that variations in the methoxy substitution pattern can lead to significant differences in the pharmacological effects of the compounds.

For instance, in a study of trimethoprim (B1683648) (TMP) derivatives as human dihydrofolate reductase (hDHFR) inhibitors, it was found that derivatives with a 3',4',5'-trimethoxybenzene structure were significantly more active than those with 3',5'-dimethoxy-, 3',4'-dimethoxy-, or 3'-methoxybenzene structures. nih.gov This suggests that the number of methoxy groups plays a crucial role in the inhibitory activity of these compounds.

Similarly, a study on amino-substituted benzamide derivatives as antioxidant agents revealed that a compound with two methoxy groups (compound 30) showed the highest capacity among the methoxy-substituted amino-protonated systems. acs.org However, the addition of a methoxy group does not always lead to enhanced activity. In the same study, a cyano derivative with an additional methoxy group (compound 28) was significantly more active than its analogue without the extra methoxy group (compound 27). acs.org Conversely, a compound with an additional methoxy group (compound 33) showed the weakest antioxidative capacity among the investigated systems. acs.org

The following table provides a comparison of the antioxidant activity of several methoxy-substituted benzamide derivatives.

Table 3: Effect of Methoxy Groups on Antioxidant Activity (IC50 in μM)

Compound Methoxy Group Substitution Antioxidant Activity (IC50)
27 - 30.73 ± 8.1
28 Additional methoxy group 18.12 ± 0.28
30 Two methoxy groups 18.4 ± 3.1
33 Additional methoxy group 30.45 ± 2.1

Data sourced from a study on amino-substituted benzamide derivatives as antioxidant agents. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov This approach is particularly useful in drug design for identifying promising new chemical entities. nih.gov

Development of 3D-QSAR Models for Predicting Biological Activities

Three-dimensional QSAR (3D-QSAR) models are an extension of classical QSAR that consider the three-dimensional properties of ligands to predict their biological activities. nih.gov These models have been successfully applied to various series of benzamide derivatives to understand their structure-activity relationships.

For example, a 3D-QSAR study was performed on a series of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase 2 (HDAC2) inhibitors. sphinxsai.com The study used Molecular Field Analysis (MFA) and regression analysis with the Genetic Function Approximation (GFA) method to generate a highly predictive and statistically significant model. sphinxsai.com The resulting MFA model demonstrated a good fit with a high correlation coefficient (r² = 0.927) and cross-validated coefficient (r²cv = 0.815), indicating its robustness. sphinxsai.com

Similarly, pharmacophore modeling and atom-based 3D-QSAR studies have been conducted on three-substituted benzamide derivatives as FtsZ inhibitors. nih.gov This work led to the development of a statistically significant 3D-QSAR model with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). nih.gov Such models provide valuable insights for designing molecules with improved inhibitory potential. nih.gov

Molecular Descriptors and Their Correlation with Activity

Molecular descriptors are numerical values that characterize the structure and properties of molecules and are used in QSAR models to predict biological activity. researchgate.netwiley.com These descriptors can be classified into various categories, including electronic, steric, and topological.

In a QSAR study of benzylidene hydrazine (B178648) benzamides with anticancer activity, the best QSAR equation was developed using descriptors such as Log S (aqueous solubility), rerank score, and MR (molar refractivity). unair.ac.id The high correlation coefficient (r = 0.921) indicated a strong relationship between these descriptors and the anticancer activity of the compounds. unair.ac.id

Another QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors identified several important descriptors, including steric and electronic fields, that correlate with the inhibitory activity. sphinxsai.com The contour maps generated from the 3D-QSAR model provided a visual representation of how these fields influence the activity, offering clues for further optimization of the derivatives. sphinxsai.com

The table below lists some of the molecular descriptors that have been shown to correlate with the biological activity of benzamide derivatives.

Table 4: Molecular Descriptors and Their Correlation with Activity in Benzamide Derivatives

Descriptor Type Specific Descriptor Correlation with Activity
Electronic Lowest Unoccupied Molecular Orbital Energy (LUMO) Significant correlation with inhibitory activity. researchgate.net
Electronic Electrophilicity index (ω) Significant correlation with inhibitory activity. researchgate.net
Steric Molar Refractivity (MR) Correlates with anticancer activity. unair.ac.id
Physicochemical Aqueous Solubility (Log S) Correlates with anticancer activity. unair.ac.id
Topological Topological Polar Surface Area (PSA) Significant correlation with inhibitory activity. researchgate.net

Data compiled from various QSAR studies on benzamide and related derivatives. researchgate.netunair.ac.id

Validation of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com The reliability and predictive power of any QSAR model are contingent upon rigorous validation. researchgate.net Validation confirms the robustness of the model and its applicability to new, untested compounds. researchgate.net The Organization for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models for regulatory purposes, which include the need for a defined endpoint, an unambiguous algorithm, and a defined domain of applicability. mdpi.com

The validation process is typically divided into two main stages: internal validation and external validation.

Internal Validation : This process assesses the stability and robustness of the model using the training set data from which it was built. The most common method is cross-validation, such as the leave-one-out (LOO) technique, where a single compound is removed, the model is rebuilt, and the activity of the removed compound is predicted. mdpi.com This iterative process provides a measure of the model's internal predictive power. mdpi.com

External Validation : This is considered the most crucial test of a QSAR model's utility. d-nb.info It involves using the model to predict the biological activity of an external set of compounds (the test set) that were not used in the model's development. mdpi.com The predictive accuracy for this external set is a true measure of the model's ability to generalize to new chemical entities. d-nb.info

Several statistical metrics are employed to quantify the performance of a QSAR model during validation. While specific QSAR studies focused exclusively on this compound derivatives are not extensively detailed in the reviewed literature, the following table illustrates the typical statistical parameters used to assess model validity.

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of Determination (Training Set)Indicates the proportion of variance in the dependent variable that is predictable from the independent variables for the training set.> 0.6
Cross-validated Coefficient of DeterminationQ² or R²cvA measure of the model's internal predictive ability, determined through cross-validation (e.g., LOO).> 0.5
Coefficient of Determination (Test Set)R²predMeasures the predictive power of the model for an external test set.> 0.5

The goal of these validation processes is to ensure that the developed model is not a result of chance correlation and is robust enough for the accurate prediction of the activity of novel compounds. mdpi.com

Conformational Analysis and its Relevance to SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For this compound derivatives, the relative orientation of the benzamide ring, the amide linker, and other substituents dictates how the molecule can interact with its biological target, such as an enzyme or receptor binding pocket.

Dihedral Angles and Their Influence on Biological Interactions

X-ray crystallography studies on related benzamide derivatives provide precise measurements of these angles. For instance, in one study of a 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide, the phenyl ring was found to form a dihedral angle of 50.8° with the amide moiety. nih.gov In another analysis of tropane (B1204802) derivatives featuring a methoxybenzamide component, the dihedral angle between the furan (B31954) and benzene (B151609) rings was reported to be 72.50(8)°. nih.gov These variations in dihedral angles across different derivatives highlight the conformational flexibility and diversity within this class of compounds, which directly impacts their structure-activity relationship.

Compound/Derivative ClassMeasured Dihedral AngleValue (°)Significance
2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide nih.govPhenyl ring vs. Amide moiety50.8Defines the twist between the core aromatic and linker groups.
N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-methoxybenzamide nih.govPhenyl ring vs. Virtual ring from H-bond2.50Indicates near-planarity stabilized by intramolecular forces.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.govThiophene ring vs. Thiophene-3-carbonitrile ring74.27Shows a significant non-planar arrangement between two heterocyclic rings.

Intramolecular Interactions and Their Role in Molecular Conformation

The conformation of a molecule is not only governed by steric hindrance but also by stabilizing intramolecular interactions, most notably hydrogen bonds. These non-covalent interactions can "lock" a molecule into a specific, low-energy conformation, which may be the bioactive conformation required for interaction with a biological target.

In derivatives of benzamides, intramolecular hydrogen bonds frequently occur between the amide proton (N-H) and a nearby oxygen atom from a substituent, such as a methoxy group. For example, studies on a tropane derivative of 2-methoxybenzamide (B150088) revealed an intramolecular hydrogen bond between the oxygen atom of the methoxy group and the amide N-H group. nih.gov This interaction results in the formation of a stable six-membered ring, significantly restricting the conformational freedom of the molecule and holding it in a near-planar arrangement. nih.gov Similarly, computational and X-ray crystallography studies on a related benzamide showed that a conformation stabilized by an intramolecular hydrogen bond between a phenolate (B1203915) and the adjacent amide was more than 12 kcal/mol lower in energy than an alternative rotamer. rsc.org This demonstrates the powerful role that such interactions play in dictating the preferred molecular shape.

These energetically favorable conformations can pre-organize the molecule for binding, potentially increasing its affinity for its target by reducing the entropic penalty of binding.

Derivative ClassObserved Intramolecular InteractionConformational Effect
Tropane derivative of 2-methoxybenzamide nih.govHydrogen bond between methoxy oxygen and amide N-H.Formation of a stable six-membered ring, leading to a folded, near-planar conformation.
Methyl 2-((5-((2,5-dihydroxybenzoyl)amino)-2-methoxyphenyl)ethynyl)benzoate rsc.orgHydrogen bond between phenolate and adjacent amide.Blocks the group from interacting with another part of the molecule, stabilizing a specific rotamer.

Biological and Pharmacological Investigations of 3,5 Dimethoxybenzamide and Its Analogues

Receptor Binding and Modulation

The interaction of 3,5-dimethoxybenzamide analogues with neurotransmitter receptors is another significant area of pharmacological investigation, particularly for their potential applications in neuropsychiatric disorders.

Substituted benzamides are a well-established class of dopamine (B1211576) D2 receptor antagonists. Studies have shown that the presence and position of methoxy (B1213986) groups on the benzamide (B126) ring are critical for high-affinity binding. The addition of a methoxy group at the 3-position of the aromatic ring, in addition to one at the 2-position, generally results in a strong increase in affinity for D2-like receptors. uni-mainz.de

Various halogenated benzamide derivatives, which are analogues of dimethoxybenzamides, have been synthesized and evaluated as potential radioligands for PET and SPECT imaging of D2-like receptors. uni-mainz.de Compounds such as Fallypride, which contains a 2,3-dimethoxybenzamide (B73325) core, and its analogues have been extensively studied. upenn.edunih.gov These compounds typically exhibit high affinity for both D2 and D3 receptors. upenn.edu

Interactive Table: Binding Affinities of Benzamide Analogues at the Dopamine D2 Receptor

Compound Structure Description Ki (nM) for D2 Receptor Reference
Fallypride (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide 0.6 nih.gov
Desmethoxyfallypride (DMFP) (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-fluoropropyl)-2-methoxybenzamide 15 nih.gov
NAE Iodinated benzamide with two methoxy groups 0.7 uni-mainz.de
NADE Iodinated benzamide with one methoxy group 19 uni-mainz.de

This table displays the inhibition constants (Ki) of several dimethoxybenzamide analogues for the dopamine D2 receptor, demonstrating the high affinity conferred by this structural motif. Data is compiled from various in vitro binding studies. uni-mainz.denih.goviaea.org

Muscarinic acetylcholine (B1216132) receptors are crucial targets for cognitive function and are implicated in various neurological disorders. mdpi.com They are classified into five subtypes (M1-M5). mdpi.com The M1 receptor is primarily located in the cerebral cortex and stomach, while the M2 receptor is found in cardiac tissue and smooth muscles. mdpi.com While extensive research exists on ligands for muscarinic receptors, specific data on the binding affinity of this compound or its direct analogues for M1 and M2 receptors is not prominently available in the reviewed scientific literature. Pharmacological studies tend to focus on more complex molecules, and further investigation would be required to characterize the direct interaction of this compound derivatives with these specific receptor subtypes.

Other Relevant Receptor Systems

Beyond specific primary targets, the analogue N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), derived from resveratrol (B1683913), has been shown to influence key signaling pathways involved in cell proliferation and survival. mdpi.com In studies using HeLa human cervical cancer cells, treatment with MPDB led to a dose-dependent decrease in the phosphorylation, and therefore activation, of mTOR and PI3K/Akt. mdpi.com The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its inhibition is a common strategy in cancer therapeutics. The ability of this this compound analogue to modulate this pathway underscores its potential as an anti-proliferative agent. mdpi.com

Cell Cycle Modulation and Apoptosis Induction

The this compound analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has demonstrated significant effects on cell cycle progression in cancer cells. colab.wsorcid.org Research on HeLa human cervical cancer cells revealed that treatment with MPDB induces cell cycle arrest at the G2/M phase. mdpi.comencyclopedia.pub This arrest is mechanistic, involving the modulation of key regulatory proteins. Specifically, an increase in the phosphorylation of Cdc2, Cdc25c, and the checkpoint kinases Chk1/2 was observed following treatment. mdpi.comencyclopedia.pub The phosphorylation of these proteins prevents the cell from entering mitosis, effectively halting the proliferation of cancer cells at a critical checkpoint.

Table 1: Effect of N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) on G2/M Phase Regulatory Proteins in HeLa Cells

ProteinObserved EffectFunctional ConsequenceCitation
Cdc2 Increased PhosphorylationInactivation, prevents entry into mitosis mdpi.com
Cdc25c Increased PhosphorylationInactivation, cannot activate Cdc2 mdpi.com
Chk1/2 Increased PhosphorylationActivation, signals DNA damage/stress, leads to G2/M arrest mdpi.com

The induction of apoptosis, or programmed cell death, is a key outcome of treatment with this compound analogues in cancer cells. colab.wsresearchgate.net The p53 tumor suppressor protein plays a crucial role in this process. In HeLa cells treated with N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), p53 phosphorylation levels were elevated. mdpi.comencyclopedia.pub The p53 pathway, when activated by cellular stress, can initiate apoptosis by transcriptionally regulating various target genes. nih.govthermofisher.com

This p53-dependent mechanism is closely linked to the mitochondrial (intrinsic) pathway of apoptosis. thermofisher.com Treatment with MPDB was found to reduce the levels of the anti-apoptotic protein Bcl-xL. mdpi.comencyclopedia.pub The Bcl-2 family of proteins are critical regulators of mitochondrial integrity. scielo.org.ar A decrease in anti-apoptotic members like Bcl-xL, coupled with an increase in pro-apoptotic members (such as Bax, which is regulated by p53), leads to mitochondrial membrane depolarization and the release of cytochrome c. nih.govthermofisher.com This, in turn, activates a cascade of caspases. nih.gov Studies confirm that MPDB treatment leads to the increased cleavage, and thus activation, of caspase-3, caspase-8, and caspase-9, which are executioner and initiator caspases that dismantle the cell. encyclopedia.pub

While the direct induction of autophagy by this compound or its specific analogue MPDB is not extensively documented in the reviewed literature, studies on its parent compound, resveratrol, provide context. In several cervical cancer cell lines, resveratrol treatment has been shown to induce autophagy, as indicated by increased levels of LC3-II. mdpi.com Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can sometimes lead to cell death. The mTOR pathway, which is inhibited by the analogue MPDB, is a known negative regulator of autophagy. frontiersin.org Therefore, while not directly confirmed for MPDB, its inhibition of mTOR suggests a potential mechanism for autophagy induction that warrants further investigation. mdpi.comfrontiersin.org

Anti-proliferative and Cytotoxic Activities in Cancer Research

The anti-proliferative and cytotoxic effects of this compound analogues have been notably demonstrated in cancer research, particularly against HeLa human cervical cancer cells. colab.wsnih.govbiomedpharmajournal.orgnih.gov The resveratrol analogue N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) has been identified as a potent anti-proliferative compound. colab.ws Treatment of HeLa cells with MPDB resulted in a significant reduction in cell proliferation and survival. mdpi.comencyclopedia.pub This cytotoxic activity is a direct consequence of the cellular mechanisms detailed previously, including the induction of G2/M phase cell cycle arrest and the activation of apoptotic pathways. mdpi.comcolab.ws The observed effects underscore the therapeutic potential of this compound structure in targeting cervical cancer cells. encyclopedia.pub

Table 2: Summary of Anti-proliferative and Cytotoxic Findings for N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) in HeLa Cells

Biological ProcessFindingCitation
Cell Proliferation Significantly reduced mdpi.comencyclopedia.pub
Cell Survival Significantly reduced mdpi.com
Cell Cycle Arrest at G2/M phase mdpi.comcolab.wsencyclopedia.pub
Apoptosis Induced via mitochondrial and p53-dependent pathways mdpi.comencyclopedia.pub

Inhibition of Cancer Cell Proliferation and Survival Pathways

Derivatives of this compound have been shown to interfere with key signaling pathways that are crucial for the proliferation and survival of cancer cells. These compounds target various molecular components, leading to cell cycle arrest and the induction of apoptosis.

One notable analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has demonstrated significant anti-proliferative effects in HeLa human cervical cancer cells. researchgate.netmdpi.com Investigations revealed that MPDB treatment leads to a reduction in cell proliferation and survival by arresting the cell cycle at the G2/M phase. mdpi.com Mechanistic studies using Western blot analysis showed that this effect is associated with a dose-dependent decrease in the phosphorylation, and therefore activation, of mTOR and PI3K/Akt, two central proteins in pathways that promote cell growth and survival. mdpi.com Furthermore, MPDB treatment was found to increase the levels of phosphorylated p53, a critical tumor suppressor protein that can halt the cell cycle and initiate apoptosis. mdpi.com The induction of apoptosis by MPDB was confirmed by observations of increased DNA fragmentation, which could be reversed by a caspase inhibitor, indicating that the compound triggers programmed cell death through both intrinsic and extrinsic pathways. mdpi.com

Other benzamide analogues have also been developed to target critical cancer pathways. For instance, SR18662, a small-molecule inhibitor of the Krüppel-like factor 5 (KLF5) transcription factor, has shown efficacy in colorectal cancer models. nih.gov Treatment with SR18662 reduces the expression of cyclins and key components of the MAPK and WNT signaling pathways, both of which are instrumental in cancer progression. nih.gov Additionally, some benzamide derivatives have been engineered as dual inhibitors of Hsp27 and tubulin, which are involved in protein folding and cell division, respectively, presenting a multi-targeted approach to inhibiting cancer cell growth. nih.gov

The table below summarizes the effects of specific this compound analogues on cancer cell signaling pathways.

CompoundCancer Cell LineAffected Pathway(s)Observed Effect
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)HeLa (Cervical)PI3K/Akt/mTOR, p53Reduced proliferation, G2/M cell cycle arrest, Apoptosis
SR18662Colorectal CancerMAPK, WNT, CyclinsReduced cell growth and proliferation, Apoptosis

Preclinical Studies in Cancer Models

The anticancer potential of this compound analogues has been further explored in various preclinical cancer models, demonstrating their efficacy in vivo.

The resveratrol analogue N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) has been a subject of such studies. In models utilizing HeLa human cervical cancer cells, MPDB treatment resulted in reduced cell viability and the induction of apoptosis, underscoring its potential as a therapeutic agent for cervical cancer. mdpi.comnih.gov

In the field of colorectal cancer, the KLF5 inhibitor SR18662 has shown significant promise. nih.gov In vivo studies using xenograft models, where human colorectal cancer cells are implanted in mice, demonstrated a significant dose-dependent inhibition of tumor growth following treatment with SR18662. nih.gov The efficacy of this compound surpassed that of its less optimized predecessors at equivalent doses, supporting its further development for cancer therapy. nih.gov

Furthermore, benzamide derivatives have been utilized in the development of diagnostic and imaging agents for cancer. For example, flexible benzamide compounds designed as high-affinity ligands for the σ2-receptor, which is often upregulated in proliferating tumor cells, have been radiolabeled. snmjournals.org Specifically, a derivative named 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide was able to identify EMT-6 breast tumors in vivo, showing higher tumor-to-normal tissue ratios compared to the standard imaging agent 18F-FLT. snmjournals.org This highlights the versatility of the benzamide scaffold in creating tools for both cancer therapy and diagnosis.

Compound/Analogue TypeCancer ModelKey Finding
N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB)HeLa Cell Model (Cervical Cancer)Reduced cell viability and induced apoptosis. mdpi.comnih.gov
SR18662Xenograft Model (Colorectal Cancer)Dose-dependent inhibition of tumor growth. nih.gov
σ2-Receptor LigandAllograft EMT-6 Tumor Model (Mouse Mammary Cancer)Successfully identified tumors with high tumor-to-normal tissue ratios. snmjournals.org

Anti-inflammatory Properties

Various analogues of this compound have been investigated for their anti-inflammatory effects. smolecule.comsmolecule.comontosight.aiontosight.ai These compounds belong to classes such as thiazole (B1198619) and pyrazole (B372694) derivatives and have shown potential in modulating inflammatory processes, suggesting their utility in treating inflammatory diseases. evitachem.com Research indicates that the benzamide structure is a promising scaffold for the development of new anti-inflammatory drugs. smolecule.comsmolecule.com

Modulation of Pro-inflammatory Enzymes and Immune Responses

The anti-inflammatory activity of this compound analogues is rooted in their ability to modulate the activity of pro-inflammatory enzymes and alter immune cell responses. These compounds can influence the production of key mediators of inflammation, such as nitric oxide (NO) and prostaglandins, as well as the secretion of cytokines that orchestrate the inflammatory cascade.

One such analogue, 5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide (AP736), was found to strongly inhibit the production of both NO and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition occurs at the transcriptional level, as AP736 also downregulated the expression of the genes for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. Further investigation revealed that AP736 targets the transcription factors NF-κB and AP-1 by inhibiting the IKK/IκBα and IRAK1/TAK1 signaling pathways.

Other dimethoxybenzamide derivatives function as inhibitors of salt-inducible kinases (SIKs). acs.orgnih.gov Pan-SIK inhibitors have been shown to modulate the cytokine profile in immune cells. In mouse bone marrow-derived dendritic cells, these inhibitors increased the production of the anti-inflammatory cytokine interleukin-10 (IL-10) while decreasing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-12, IL-1β, and IL-6. acs.orgnih.gov This modulation of the cytokine balance from a pro-inflammatory to an anti-inflammatory state represents a promising therapeutic strategy for inflammatory diseases. acs.org

Compound/Analogue TypeTarget/PathwayEffect
5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide (AP736)NF-κB, AP-1, iNOS, COX-2Inhibits NO and PGE2 production; downregulates iNOS, COX-2, and IL-1β expression.
Salt-Inducible Kinase (SIK) Inhibitors with Dimethoxybenzamide MoietySIKs, Cytokine ProductionDecreases pro-inflammatory cytokines (TNF-α, IL-12, IL-1β, IL-6); increases anti-inflammatory cytokine (IL-10). acs.orgnih.gov
A Quinazolinone Derivative (MR2938)Pro-inflammatory CytokinesSignificantly reduced the levels of IL-1β, TNF-α, and IL-6 in colon tissue and serum in a colitis model. mdpi.com

Efficacy in Inflammatory Disease Models

The therapeutic potential of this compound analogues has been validated in preclinical models of inflammatory diseases. These studies provide evidence of their efficacy in vivo and support their development as treatments for conditions like inflammatory bowel disease (IBD).

A quinazolinone derivative, MR2938, was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics human IBD. mdpi.com Treatment with MR2938 significantly reduced the levels of the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in both the colon tissue and serum of the mice. mdpi.com

Similarly, dual SIK2/SIK3 inhibitors containing a dimethoxybenzamide moiety have demonstrated dose-dependent activity in disease-relevant mouse pharmacological models, including those for IBD. acs.org One such compound displayed significant efficacy in a mouse DSS colitis model, suggesting that this class of inhibitors has potential for treating inflammatory conditions. acs.org Additionally, certain benzamide analogues have been tested in the formalin pain model, which includes a long-lasting neuro-inflammatory phase, indicating their potential relevance for pain associated with inflammation. frontiersin.org

Antimicrobial and Antifungal Activities

Derivatives of this compound have emerged as a class of compounds with notable antimicrobial and antifungal properties. researchgate.netsmolecule.comsmolecule.comontosight.ai Research into various analogues, including those incorporating thiazole and other heterocyclic structures, has demonstrated a broad spectrum of activity against pathogenic microbes. smolecule.com These findings suggest that the benzamide scaffold is a valuable starting point for the synthesis of new antimicrobial agents. ontosight.aiontosight.ai

Activity against Gram-Positive and Gram-Negative Bacteria

Analogues of this compound have shown promising activity against a range of both Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.

One novel compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, was tested for its in vitro antimicrobial activity and showed potent effects. nih.goviucr.org It exhibited better activity than the standard antibiotic amoxicillin (B794) against the Gram-positive bacteria Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. nih.gov It was also more effective than amoxicillin against the Gram-negative bacteria Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Other classes of benzamide derivatives have also been explored. C8-linked pyrrolobenzodiazepine (PBD) analogues featuring an imine moiety demonstrated broad-spectrum activity. mdpi.com These compounds were active against MDR Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 2 mg/L, and against MDR Gram-negative bacteria with MICs between 0.5 to 32 mg/L. mdpi.com In contrast, analogues lacking the crucial imine functionality were inactive against Gram-negative bacteria. mdpi.com Furthermore, compounds like N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide have also shown broad-spectrum activity against both bacterial types.

The table below presents the antimicrobial activity of a specific dimethoxybenzamide analogue against various bacterial strains.

CompoundBacterial StrainGram StainAntimicrobial Activity
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamideBacillus subtilisGram-PositiveBetter activity than amoxicillin standard. nih.gov
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamideStaphylococcus aureusGram-PositiveBetter activity than amoxicillin standard. nih.gov
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamideEnterococcus faecalisGram-PositiveBetter activity than amoxicillin standard. nih.gov
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamideEscherichia coliGram-NegativeBetter activity than amoxicillin standard. nih.gov
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamideKlebsiella pneumoniaeGram-NegativeBetter activity than amoxicillin standard. nih.gov
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamidePseudomonas aeruginosaGram-NegativeBetter activity than amoxicillin standard. nih.gov

Efficacy against Fungal Strains

Research has demonstrated the potential of this compound and its analogues as antifungal agents. For instance, N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide has shown significant antimicrobial activity against certain fungal strains. smolecule.com Similarly, some benzothiazole (B30560) derivatives incorporating the this compound moiety have been noted for their preliminary antimicrobial properties. smolecule.com

A study focused on N-(4-halobenzyl)amides derived from benzoic acid, including a 3,5-dimethoxy substituted compound, highlighted their antifungal potential. mdpi.com Specifically, N-(4-chlorobenzyl)-4-hydroxy-3,5-dimethoxybenzamide was synthesized and evaluated for its antifungal activity. mdpi.com In another investigation, novel compounds containing 2-amino-1,3,4-thiadiazole (B1665364) were synthesized, and their acyl derivatives, including N-(5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, were tested for antifungal activities against plant pathogens. nih.gov The results indicated that these compounds exhibited moderate to high levels of activity against the tested fungi. nih.gov

The antifungal efficacy of these compounds was quantified through various metrics, including inhibition zones, minimum inhibitory concentration (MIC), and minimum fungicidal concentration (MFC). For example, at a concentration of 1000 µg/ml, the thiadiazole derivatives showed percentage inhibition values ranging from 49% to 85% against different fungal pathogens. nih.gov The MIC values for these compounds varied, with some showing activity at concentrations below 31.25 µg/ml. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of this compound derivatives is believed to involve the disruption of essential cellular processes in microorganisms. For N,N-diethyl-3,5-dimethoxybenzamide, it is suggested that its antimicrobial action involves either the disruption of the bacterial cell wall or the inhibition of crucial metabolic pathways. Derivatives containing a benzothiazole moiety are thought to act as enzyme inhibitors, potentially affecting pathways vital for microbial survival. smolecule.com The 1,3,4-thiadiazole (B1197879) ring, a key component in some active antifungal analogues, possesses a two-electron donor nitrogen system (–N=C–S) and a hydrogen-binding domain, which are considered responsible for its biological activity. nih.gov

Neuroprotective and Neurodegenerative Disease Applications

Several analogues of this compound have been investigated for their potential in treating neurodegenerative diseases. smolecule.com Research suggests that these compounds may offer neuroprotective effects. smolecule.comevitachem.com

Modulation of Neurotransmitter Systems

Dopamine is a critical neurotransmitter involved in movement, cognition, and emotion, and its receptors are implicated in various neuropsychiatric diseases. nih.gov Some benzamide derivatives act on dopamine receptors. For example, (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide is a selective, high-affinity antagonist of D2/D3 receptors. nih.gov Another key neurotransmitter is acetylcholine, and a decrease in its levels is a hallmark of Alzheimer's disease, partly due to the enzyme acetylcholinesterase (AChE). nih.gov Certain 2,4-dimethoxybenzamide (B3047998) derivatives have been shown to inhibit AChE, thereby increasing acetylcholine levels in the brain.

Serotonin (B10506) (5-HT) is another neurotransmitter with diverse physiological roles, and its receptors are implicated in neuropsychiatric disorders. nih.gov Some benzamide derivatives interact with serotonin receptors. For instance, certain compounds act as 5-HT3 receptor antagonists. wikipedia.org

Potential in Alzheimer's Disease Treatment

Alzheimer's disease is a neurodegenerative disorder characterized by progressive memory loss and cognitive deficits. nih.gov The pathology involves factors like impaired neurotransmission and the aggregation of pathological proteins. nih.gov Multi-targeted drugs that act on several molecular targets are a promising therapeutic strategy. nih.gov

Analogues of this compound have been designed and synthesized as potential multi-target agents for Alzheimer's disease. nih.gov For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's. nih.gov Some compounds containing the this compound structure have been patented for the treatment of Alzheimer's disease. google.com

Reduction of Neuronal Oxidative Damage

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. portlandpress.com Resveratrol, a natural compound, is known for its antioxidant and neuroprotective properties. portlandpress.comscispace.com A resveratrol analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting the potential of this chemical scaffold in modulating cellular processes. portlandpress.com

Studies on imine analogs of oxyresveratrol, which share structural similarities with some benzamide derivatives, have demonstrated their cytoprotective effects against hydrogen peroxide-induced cell death in PC12 cells. scispace.com These findings suggest that such compounds may be effective in reducing neuronal oxidative damage. scispace.com Furthermore, 3-amidocoumarins, some of which contain a dimethoxybenzamide moiety, have been evaluated for their neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuronal cells. core.ac.uk

Gastroprokinetic Effects and Motility Regulation

Gastrointestinal motility is a complex process involving coordinated contractions of smooth muscles, regulated by the enteric nervous system and various neurotransmitters. nih.gov Prokinetic agents are drugs that enhance gastrointestinal motility. merckvetmanual.com

Itopride (B38515), a benzamide derivative with a 3,4-dimethoxy substitution, is a known gastroprokinetic agent. wikipedia.orgjst.go.jp It functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, leading to increased acetylcholine levels. wikipedia.org This dual action enhances gastrointestinal peristalsis, increases lower esophageal sphincter pressure, and stimulates gastric motility. wikipedia.org Studies in conscious dogs have shown that itopride stimulates gastric motility through both its anti-dopaminergic and anti-acetylcholinesterase activities. researchgate.netsemanticscholar.org

Another related compound, HSR-803 (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride), has also been shown to enhance gastric emptying in dogs and improve delayed gastric emptying in rats, likely through cholinergic stimulation. researchgate.netjst.go.jp The regulation of gut motility also involves the hormone motilin and its receptor. reprocell.com

Enhancement of Gastric Motility and Acetylcholine Release

Certain benzamide derivatives have demonstrated prokinetic effects, influencing gastrointestinal (GI) motility primarily through cholinergic mechanisms. A notable analogue, Itopride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide), functions by increasing the concentration of acetylcholine (ACh), a key neurotransmitter in the gut. drugbank.com Itopride's action involves not only antagonizing dopamine D2 receptors, which removes the inhibitory effect on ACh release, but also inhibiting the enzyme acetylcholinesterase (AChE). drugbank.comsemanticscholar.org The inhibition of AChE prevents the breakdown of ACh, leading to its accumulation at cholinergic receptor sites. nih.gov This elevated ACh concentration enhances gastric motility, increases the pressure of the lower esophageal sphincter, and promotes gastric emptying. drugbank.comdroracle.ai

Studies in conscious dogs with the hydrochloride salt of this compound, HSR-803 (N-[4-[2-(dimethylamino) ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride), have confirmed these effects. nih.govresearchgate.netresearchgate.net Intravenous administration of HSR-803 was shown to enhance the contraction-stimulating activity of acetylcholine. nih.gov Similarly, another compound, Z-338, a 2-(acylamino)thiazole-4-carboxamide derivative, has been found to facilitate acetylcholine release from enteric neurons in the guinea pig stomach. portico.org

Table 1: Effects of this compound Analogues on Gastric Motility and Acetylcholine

Compound/AnalogueMechanism of ActionObserved Effect
Itopride Dopamine D2 receptor antagonism; Acetylcholinesterase (AChE) inhibition. drugbank.comdroracle.aiIncreases acetylcholine concentration, enhances gastric motility, increases lower esophageal sphincter pressure, accelerates gastric emptying. drugbank.comdroracle.ai
HSR-803 Dopamine D2 receptor antagonism; Anticholinesterase activity. nih.govStimulates gastric contractile force and enhances acetylcholine-induced contractions. nih.govresearchgate.net
Z-338 Blockade of muscarinic autoreceptors. portico.orgFacilitates acetylcholine release from enteric neurons. portico.org

Dopamine D2 Receptor Antagonism in Gastrointestinal Motility

The antagonism of dopamine D2 receptors is a critical mechanism by which certain benzamide analogues exert their prokinetic effects on the gastrointestinal tract. Dopamine is known to have inhibitory effects on GI motility, such as reducing lower esophageal sphincter pressure, by suppressing the release of acetylcholine from myenteric motor neurons via D2 receptors. drugbank.com

Analogues of this compound, such as itopride, act as dopamine D2 receptor antagonists. drugbank.comdroracle.aidrugbank.com By blocking these receptors, itopride removes the inhibitory influence of dopamine on acetylcholine release. drugbank.comresearchgate.net This action, combined with its acetylcholinesterase inhibition, results in a net increase in acetylcholine levels, thereby promoting GI motility. drugbank.com Studies on itopride's precursor, HSR-803, also highlight its potent dopamine D2 antagonistic activity, which is comparable to that of domperidone. nih.gov This dual-action profile distinguishes it from other prokinetic agents. drugbank.com The anti-dopaminergic action is also responsible for the anti-emetic properties observed with compounds like itopride, which was shown to inhibit apomorphine-induced vomiting in dogs. semanticscholar.orgresearchgate.net

Table 2: Dopamine D2 Receptor Antagonism by Benzamide Analogues

Compound/AnaloguePrimary TargetRole in GI Motility
Itopride Dopamine D2 Receptor. drugbank.comdroracle.aidrugbank.comAntagonism removes dopamine's inhibitory effect on acetylcholine release, stimulating gastric motility. drugbank.comsemanticscholar.org
HSR-803 Dopamine D2 Receptor. nih.govAntagonistic activity contributes to the restoration of gastric contractions inhibited by dopamine. nih.govresearchgate.net

Antioxidant Activities and Oxidative Stress Modulation

Free Radical Scavenging Capacity

Antioxidants are compounds capable of inhibiting or delaying the oxidation process by neutralizing free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical used to measure the free-radical-scavenging capacity of various compounds. nih.govacs.org

Derivatives of this compound have been evaluated for their antioxidant potential. In a study of novel hybrid indole-based caffeic acid amides, the compound 4-Hydroxy-N-(1H-indol-5-yl)-3,5-dimethoxybenzamide was synthesized and characterized, with related indole-based amides showing significant DPPH radical scavenging activities. nih.gov Another investigation into amino-substituted benzamide derivatives also utilized the DPPH assay to determine their antioxidant capacity, highlighting that the ability to donate a hydrogen atom or an electron to the DP_P_H radical is a key measure of this activity. acs.org While this compound itself showed negligible radical scavenging activity in one study, its derivatives demonstrate the potential for this chemical scaffold in the development of antioxidant agents. koreascience.kr

Table 3: Free Radical Scavenging Activity of this compound Analogues

Compound Class/AnalogueAssayFinding
Indole-based Caffeic Acid Amides DPPH Assay. nih.govAnalogues demonstrated excellent DPPH radical scavenging activities. nih.gov
Amino-substituted Benzamides DPPH Assay. acs.orgInvestigated for their ability to donate a hydrogen atom or electron to the DPPH radical. acs.org
This compound DPPH Assay. koreascience.krShowed no significant radical scavenging activity (>100 µg/mL). koreascience.kr

Regulation of Heme Oxygenase-1 (HO-1) and Nrf2 Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a primary regulator of cellular defense against oxidative stress. nih.govmdpi.com Activation of this pathway leads to the expression of various cytoprotective proteins, including Heme Oxygenase-1 (HO-1). nih.govnih.gov HO-1 is a highly inducible enzyme that degrades heme into biliverdin, free iron, and carbon monoxide, playing a critical role in cellular protection against oxidative damage. nih.govfrontiersin.org

Research has shown that analogues of this compound can modulate this protective pathway. One study found that (E)-N-(2-(3,5-Dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231), a stilbene (B7821643) derivative, provides cytoprotection by activating the Nrf2 signaling pathway. nih.gov Pretreatment with BK3C231 led to the dissociation of Nrf2 from its inhibitor, Keap1, and increased the expression and activity of cytoprotective enzymes, including HO-1. nih.gov Similarly, an imine analog of oxyresveratrol, (3,5-dimethoxybenzylidene)-(2,4-dimethoxyphenylamine), demonstrated cytoprotective effects against oxidative stress through the regulation of HO-1 expression and the translocation of Nrf2. nih.gov These findings suggest that the 3,5-dimethoxybenzoyl moiety can be a key structural feature in compounds designed to activate the Nrf2/HO-1 axis for cellular defense.

Table 4: Modulation of Nrf2/HO-1 Pathway by this compound Analogues

Compound/AnaloguePathwayEffect
(E)-N-(2-(3,5-Dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) Nrf2/ARE Pathway. nih.govActivates the pathway, upregulates HO-1 and other cytoprotective proteins. nih.gov
(3,5-dimethoxybenzylidene)-(2,4-dimethoxyphenylamine) Nrf2/HO-1 Pathway. nih.govExerts cytoprotective effects via regulation of HO-1 expression and Nrf2 translocation. nih.gov
2,4-Dimethoxybenzamide Nrf2 Pathway. Studies indicate it activates the Nrf2 pathway, suggesting a protective effect against oxidative stress.

Other Reported Biological Activities (e.g., Antimalarial, Antipyretic, Analgesic, Anti-prion)

The benzamide scaffold, including the 3,5-dimethoxy substitution pattern, has been explored for a range of other therapeutic applications. ontosight.aiontosight.ai

Antimalarial Activity: The search for new drugs against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, is ongoing due to increasing drug resistance. researchgate.net Plasmepsin II, a parasitic enzyme, is a key drug target. researchgate.netamazonaws.com In silico docking studies have predicted interactions between 3,5-dimethoxy-benzamide and plasmepsin II. amazonaws.com Furthermore, a derivative, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide, has been specifically investigated for its potential antimalarial activity.

Analgesic and Antipyretic Activity: Benzamide derivatives are generally known for their potential anti-inflammatory, analgesic, and antipyretic properties. ontosight.ai A specific analogue, ORG25543 (this compound), has been shown to produce dose-dependent reductions in allodynia and hyperalgesia in multiple animal models of pain. frontiersin.org Another derivative, 4-butoxy-N-((4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide, has demonstrated an analgesic and opioid-sparing effect in a postoperative pain model. google.com

Anti-prion Activity: Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). nih.gov Several studies have identified this compound derivatives as having anti-prion properties. One compound, N-(1-Benzylpiperidin-4-yl)-N-phenyl-3,5-dimethoxybenzamide, showed potent in vitro anti-prion activity. Another study identified an anti-prion compound, 5Y, which exhibited activity in a neuroblastoma cell line infected with prions. researchgate.net Additionally, flunarizine, which shares structural similarities, has been identified as a potent anti-prion drug that inhibits PrPSc propagation. nih.gov

Table 5: Other Biological Activities of this compound and its Analogues

ActivityCompound/AnalogueResearch Finding
Antimalarial 3,5-dimethoxy-benzamide. amazonaws.comPredicted to interact with the malarial enzyme plasmepsin II in docking studies. amazonaws.com
Analgesic ORG25543 (this compound). frontiersin.orgReduced pain responses in animal models of bone cancer and nerve injury. frontiersin.org
Analgesic 4-butoxy-N-((4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide. google.comShowed analgesic and opioid-sparing effects in postoperative pain. google.com
Anti-prion N-(1-Benzylpiperidin-4-yl)-N-phenyl-3,5-dimethoxybenzamide. Demonstrates potent antiprion activity in vitro.
Anti-prion 5Y (a carbazole (B46965) derivative). researchgate.netExhibited anti-prion activity on ScN2a-3-Ch cells. researchgate.net

Computational Chemistry and Molecular Modeling of 3,5 Dimethoxybenzamide

Molecular Docking Studies of 3,5-Dimethoxybenzamide and its Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand and predict the interaction between a ligand, such as a this compound derivative, and its receptor binding site.

Molecular docking studies have been instrumental in identifying the binding sites and estimating the binding affinities of various compounds containing the this compound scaffold. These studies have explored interactions with a range of biological targets, including enzymes implicated in neurodegenerative diseases and cancer.

For instance, in studies targeting enzymes relevant to Alzheimer's disease, derivatives of this compound have been docked into the active sites of acetylcholinesterase (AChE) and β-secretase (BACE1). nih.govmdpi.com In the case of N,N′-(1,4-phenylene)bis(3-methoxybenzamide), a related benzamide (B126) derivative, docking studies revealed that it interacts with the active site of AChE primarily through nonpolar pi-electron interactions. nih.gov Similarly, when investigating potential anticancer agents, the this compound moiety of a 2,5-diamino-4-pyrimidinol derivative was found to be buried deep within a hydrophobic pocket of the colony-stimulating factor 1 receptor (CSF1R). tandfonline.com This interaction is stabilized by a network of favorable binding interactions, including π–π interactions with Tyr 665 and Phe 797, and π–alkyl interactions. tandfonline.com

The binding affinities, often expressed as the half-maximal inhibitory concentration (IC50), have been computationally estimated and experimentally verified for several derivatives. While direct binding affinity data for the parent this compound is not extensively reported in these specific contexts, the consistent observation of its moiety within key binding pockets highlights its importance for ligand recognition. tandfonline.com

Table 1: Predicted Interactions of this compound Derivatives with Biological Targets

Derivative Class Target Enzyme Key Interacting Residues Predicted Interaction Type
bis(benzamide)s Acetylcholinesterase (AChE) Tyrosine π–π interactions
2,5-diamino-4-pyrimidinol Colony-Stimulating Factor 1 Receptor (CSF1R) Tyr 665, Phe 797 π–π interactions, Hydrophobic interactions

This table summarizes key interactions identified through molecular docking studies of various derivatives containing the this compound structural motif.

By visualizing the binding modes of this compound-containing ligands, molecular docking helps to elucidate their potential mechanisms of action. For example, the docking of benzamide derivatives into AChE suggested a noncompetitive mode of inhibition, where the ligands detach from the bottom of the active site gorge and relocate to a surface position next to the binding site, which could impair the enzyme's functionality. mdpi.com

In the context of malaria, docking studies of a complex inhibitor (EH58) containing a this compound group against Plasmepsin II, a key enzyme for the Plasmodium falciparum parasite, have been performed. nih.gov These studies are crucial for understanding how such inhibitors can block the enzyme's activity, which is essential for the parasite's survival. The computational analysis revealed strong interactions between the inhibitor and key residues in the active site, providing a structural basis for its inhibitory action. nih.gov The mechanism often involves the formation of hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, preventing the natural substrate from binding. evitachem.comiucr.org

Quantum Mechanics / Molecular Mechanics (QM/MM) Simulations

To gain a more accurate and detailed understanding of the electronic and structural dynamics of ligand-receptor interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. nsf.gov This method treats the most critical part of the system (e.g., the ligand and the enzyme's active site) with high-level quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nsf.gov

QM/MM simulations have been applied to study the intricate details of the interactions between a potent Plasmepsin II inhibitor, EH58, which features a this compound moiety, and the enzyme's active site. nih.gov These simulations allowed for the calculation of electrostatic binding free energy and the decomposition of energy terms. nih.gov The results confirmed a strong interaction between the inhibitor and several key residues, namely Asp34, Val78, Ser79, Tyr192, and Asp214. nih.gov This level of detail, which includes the polarization of the ligand's electron cloud by the protein environment, is crucial for accurately describing the binding event and is a significant advantage over classical molecular mechanics. nsf.gov

The catalytic activity of many enzymes is highly dependent on the protonation states of key acidic or basic residues in the active site. github.io QM/MM simulations, combined with methods like the potential of mean force (PMF) calculations, can be used to predict these protonation states.

In the study of the Plasmepsin II-EH58 complex, this approach was used to determine the protonation state of the two catalytic aspartate residues (Asp34 and Asp214). nih.gov The results from the PMF profile indicated that the protonation of Asp214 leads to a more stable active site structure. nih.gov This finding is consistent with electrostatic binding free energy calculations and previous studies, providing a clearer picture of the catalytic mechanism and how inhibitors can effectively block it. nih.gov Web-based tools like H++ can also be used for computational prediction of protonation states in macromolecules. vt.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the system over time. nih.gov This method simulates the movement of atoms and molecules, offering insights that are not available from static docking poses.

MD simulations have been used to study the flap dynamics of Plasmepsin proteases, which is a critical aspect of their function. nih.gov A study on Plasmepsin II (PlmII) used MD simulations to define the asymmetric motion of the enzyme's "flap" region, which covers the active site. The study revealed that the coordinated motions of a proline-rich loop near the binding cavity can influence the flap's movement. Understanding these dynamics is essential, as the opening and closing of this flap control substrate access and product release. Simulations of the enzyme both in its unbound (Apo) state and when bound to an inhibitor provide a comparative view of how ligand binding affects these essential motions. Such simulations on complexes involving this compound-containing inhibitors can reveal how these molecules stabilize a specific conformation of the enzyme, leading to inhibition. nih.gov

In Silico ADME/Tox Predictions for this compound Derivatives

The success of a drug candidate is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity (Tox). In silico tools play a crucial role in the early prediction of these parameters, helping to prioritize compounds with favorable profiles and reducing the likelihood of late-stage failures in drug development nih.gov.

Several computational models and rules, such as Lipinski's rule of five, are used to predict the drug-likeness of a compound. These rules are based on molecular properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. For various derivatives of this compound, these parameters have been calculated to assess their potential as orally bioavailable drugs acs.orgmdpi.com.

In one study, the chemical diversity of a set of CYP1B1 inhibitors, which included this compound derivatives, was analyzed by calculating properties such as molecular weight, AlogP, hydrogen bond donors and acceptors, and topological polar surface area (TPSA) acs.org. Another study on novel benzamides predicted various pharmacokinetic parameters and toxicity profiles, noting that the proposed drug candidates met the general requirements for drugs and, in some cases, had a better drug-likeness score than existing reference drugs mdpi.com. The use of web-based tools like SwissADME is common for evaluating the pharmacokinetic and drug-likeness properties of small molecules nih.gov.

Below is an interactive table summarizing the predicted ADMET properties for a selection of this compound derivatives from a study on novel anticancer agents mdpi.com.

CompoundH-Bond DonorH-Bond AcceptorPlasma Protein Binding (%)
33e26>90

Data sourced from a study on novel homo-bivalent and polyvalent compounds mdpi.com.

Lipophilicity, often expressed as logP, is a critical parameter that influences a drug's absorption and distribution. In silico methods are widely used to predict the logP values of compounds. For a series of new benzamide derivatives, the estimated logP values indicated that they were significantly more lipophilic than some reference compounds mdpi.com.

Membrane permeability is another key factor for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro method that can be simulated computationally to predict passive diffusion across biological membranes like the gastrointestinal tract tandfonline.com. Additionally, computational models can predict permeability through cell lines like Caco-2 and MDCK, which are often used as surrogates for the intestinal epithelium nih.gov. For instance, a study on novel antifungal agents containing a thiadiazole moiety presented predicted apparent MDCK cell permeability values, where values greater than 500 nm/sec are considered great and those less than 25 nm/sec are considered poor nih.gov.

Virtual Screening for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme acs.orgnih.gov. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

In the context of this compound, virtual screening has been employed to discover novel analogues with potential inhibitory activity against various targets. For example, a machine learning model, such as a support vector machine (SVM), can be trained on a set of known inhibitors and then used to screen a large database of compounds for potential new inhibitors acs.org. The most promising hits from the virtual screen can then be selected for further experimental validation acs.org.

Another approach involves structure-based virtual screening, where molecular docking is used to predict the binding mode and affinity of compounds in a database to the active site of a target protein. This method was utilized to generate a combinatorial library of adenosine (B11128) analogues, where substituents were chosen based on their computational docking scores nih.gov. The insights gained from such screening campaigns can guide the synthesis of new derivatives with improved properties. For example, virtual screening has been instrumental in the discovery of novel benzothiazole (B30560) inhibitors of the oxidoreductase NQO2 mdpi.com. The process often involves predicting the binding pose of a ligand and estimating its binding affinity, with the top-scoring compounds being prioritized for synthesis and biological evaluation mdpi.comsemanticscholar.org.

Advanced Applications and Research Directions

Development of 3,5-Dimethoxybenzamide-Based Chemical Probes for Biological Systems

The this compound framework is instrumental in the design of chemical probes, which are specialized molecules used to study and manipulate biological systems. These probes can be used to investigate pain pathways, neuroprotection, and receptor interactions. smolecule.com For instance, derivatives have been developed as photoaffinity probes to identify and capture proteins involved in bacterial peptidoglycan biosynthesis, a critical pathway for bacterial survival and a key antibiotic target. ncl.ac.uk

One notable area of research is in the development of small molecule inhibitors that can act as probes for cellular processes. A potent analog incorporating the this compound moiety was identified as a highly effective inhibitor of scavenger receptor BI (SR-BI)-mediated lipid uptake (IC₅₀ = 0.033 μM). nih.gov This discovery has facilitated the exploration of the structure-activity relationship (SAR) for this class of inhibitors, where the this compound portion of the molecule was found to be a key determinant of its high potency. nih.gov Such probes are crucial for understanding the mechanisms of lipid transport and its role in diseases like atherosclerosis.

Utilization of this compound as a Building Block for Complex Molecular Architectures

In organic synthesis, this compound serves as a versatile building block for constructing more intricate molecules. mdpi.comevitachem.com Its structure allows for the introduction of various substituents, enabling detailed structure-activity relationship studies. mdpi.com The amide group is a stable and relatively easy-to-form functional group that is present in many biologically active derivatives. mdpi.com

A practical application of this is in the synthesis of Olivetol, a key precursor for the large-scale production of cannabidiol (B1668261) (CBD) within the pharmaceutical industry. scholaris.ca A synthetic route utilizes 3,5-dimethoxybenzoic acid, a closely related precursor, to form a Weinreb amide, which is then converted through several steps to produce Olivetol. scholaris.ca This demonstrates the utility of the dimethoxybenzoyl structure in multi-step syntheses of complex natural product frameworks.

Strategies for Enhancing Bioavailability and Selectivity of this compound Derivatives

A significant focus of research is on improving the bioavailability and target selectivity of compounds derived from this compound. Bioavailability, or the extent to which a substance becomes available to its intended biological destination, can be enhanced through various chemical modifications. scholaris.ca

Selectivity is equally crucial, as it ensures a drug acts on its intended target with minimal off-target effects. In the development of inhibitors for the enzyme quinone reductase 2 (QR2), a potential target for cancer chemoprevention, researchers found that the placement of hydroxyl and methoxy (B1213986) groups on benzanilide (B160483) analogues was critical for activity. nih.gov For example, replacing the 3- and 5-hydroxyl groups of one analogue with the methoxy groups characteristic of this compound (as in compound 8c ) maintained inhibitory activity, though slightly reduced compared to the hydroxyl version, highlighting the sensitivity of the enzyme's active site to such substitutions. nih.gov

Similarly, in the design of selective inhibitors for cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer, structural modifications are key. Research suggests that designing molecules that can adopt preferable binding configurations to satisfy key interactions within the enzyme's active site is a promising strategy for improving selectivity. acs.org

Nanotechnology-Based Delivery Systems for this compound Compounds

Nanotechnology offers promising strategies to overcome challenges like poor bioavailability. researchgate.net Drug delivery systems at the nanoscale, such as polymeric nanoparticles, liposomes, and nanoemulsions, are designed for targeted drug release and enhanced biocompatibility. nih.govresearchgate.net

While much of the research in this area has focused on compounds like resveratrol (B1683913), the principles are directly applicable to its analogues, including those containing the this compound moiety. researchgate.netnih.gov For instance, research on N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethoxybenzamide suggests the development of nanoparticle carriers, such as those made from Poly(lactic-co-glycolic acid) (PLGA), to improve its formulation and delivery. Such systems can protect the compound from degradation, control its release rate, and potentially target it to specific tissues or cells, thereby increasing its therapeutic efficacy. google.com

Hybrid Compound Design Incorporating this compound

Hybridization, the strategy of combining distinct pharmacophoric features from different molecules into a single compound, is a powerful tool in drug discovery. The this compound moiety has been successfully incorporated into hybrid molecules to create novel agents with enhanced or new biological activities. tandfonline.comresearchgate.net

In one study, researchers designed hybrid compounds by combining the features of a weakly active anticancer agent with other pyrimidine-based structures. tandfonline.com The resulting compounds, which featured the this compound moiety, showed significantly improved and potent growth inhibition against various cancer cell lines, including those for lung and brain cancer. tandfonline.comresearchgate.net For example, compound 6g , which includes the this compound group, demonstrated markedly increased growth inhibition (approaching or surpassing 60%) against several lung cancer cell lines compared to its structural analogues. tandfonline.com

Another example involves the creation of novel indole-based caffeic acid amide hybrids. The synthesis of 4-Hydroxy-N-(1H-indol-5-yl)-3,5-dimethoxybenzamide (3g ) is part of an effort to develop potent free-radical scavenging agents. nih.gov This approach leverages the antioxidant properties of different molecular fragments to create a synergistic effect in the final hybrid compound.

Structural Characterization and Spectroscopic Analysis in Research

The definitive identification and characterization of this compound and its derivatives rely on a suite of spectroscopic and analytical techniques. X-ray crystallography has been used to determine the precise three-dimensional molecular structure of related benzoyl amides, providing invaluable information on bond angles, lengths, and crystalline packing. researchgate.netiucr.org These analyses reveal how the amide group is oriented relative to the aromatic rings and how intermolecular forces, such as hydrogen bonds, dictate the supramolecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's carbon-hydrogen framework. mdpi.comnih.gov

The ¹H NMR spectrum of a this compound derivative typically shows a characteristic singlet for the six protons of the two methoxy (-OCH₃) groups. The aromatic protons on the dimethoxy-substituted ring also produce distinct signals that confirm their substitution pattern. mdpi.commdpi.com For instance, in N,N′-((3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)bis(this compound), the methoxy protons appear as a sharp singlet at 3.82 ppm. mdpi.com

The following table summarizes representative NMR data for the core this compound moiety from a synthesized derivative, N,N′-(1,3-phenylene)bis(this compound). mdpi.com

Table 1: Representative NMR Spectroscopic Data for a this compound Derivative mdpi.com
NucleusAssignmentChemical Shift (δ, ppm)Multiplicity
¹H-OCH₃3.83s (singlet)
¹HAr-H (H2, H6)7.14s (singlet)
¹HAr-H (H4)6.72s (singlet)
¹³C-OCH₃55.51
¹³CAr-C (C2, C6)105.67
¹³CAr-C (C4)103.36
¹³CAr-C (C1)136.95
¹³CAr-C (C3, C5)160.38
¹³C-CONH-164.84

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to elucidate the arrangement of atoms within the crystal lattice. This information is crucial for understanding the physical and chemical properties of a compound.

Studies on benzamide (B126) derivatives have utilized X-ray diffraction to determine their crystalline structures. For instance, the analysis of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide revealed that it crystallizes in the monoclinic space group P21/c. iucr.org The molecular geometry was found to be non-planar, consisting of three distinct planar regions. iucr.org The supramolecular structure is formed through hydrogen bonding, which connects the individual molecular units. iucr.org

Similarly, X-ray diffraction studies of 3-acetoxy-2-methyl-N-(2-methoxyphenyl)benzamide and 3-acetoxy-2-methyl-N-(3-methylphenyl)benzamide showed that both compounds crystallize in the triclinic system with the space group P-1. researchgate.net Such studies provide precise data on bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship studies and in the design of new materials and therapeutic agents. iucr.orgresearchgate.net

Table 1: Crystallographic Data for Selected Benzamide Derivatives

Compound Crystal System Space Group Reference
N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide Monoclinic P21/c iucr.org
3-acetoxy-2-methyl-N-(2-methoxyphenyl)benzamide Triclinic P-1 researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

In the analysis of this compound, mass spectrometry confirms its molecular weight of 181.19 g/mol . nih.gov The technique can also be used to identify and characterize related compounds and potential impurities. For example, in a study of epidepride, a radiotracer derived from a dimethoxybenzamide structure, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to identify degradation products. researchgate.netjfda-online.com One major oxidation product was observed with a mass-to-charge ratio (m/z) of 435, in contrast to the parent compound's m/z of 419. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful combination used for the analysis of complex mixtures. In a study of the leaf extracts of Mitragyna inermis, GC-MS was used to identify 40 different phytochemicals, with this compound being one of the compounds considered in subsequent in silico studies. amazonaws.com This demonstrates the utility of mass spectrometry in identifying known compounds within complex biological matrices. amazonaws.com

Table 2: Mass Spectrometry Data for this compound and a Related Compound

Compound Molecular Weight ( g/mol ) Key m/z Peaks Analytical Technique Reference
This compound 181.19 181, 165, 137 Mass Spectrometry nih.gov

FT-IR Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific functional groups. nih.gov The presence of the amide and methoxy groups can be confirmed by their unique vibrational frequencies. nih.gov FT-IR spectroscopy is routinely used in conjunction with other analytical methods, such as NMR and mass spectrometry, to provide a comprehensive characterization of a compound's structure. researchgate.neteurekaselect.com

For instance, in the characterization of novel benzamide derivatives, FT-IR spectroscopy is a standard technique. iucr.orgresearchgate.neteurekaselect.com The spectra of these compounds would show characteristic peaks for the N-H and C=O stretching of the amide group, as well as C-O stretching of the methoxy groups, and vibrations associated with the aromatic ring. The precise positions of these bands can be influenced by the surrounding chemical environment, providing further structural insights.

Table 3: General FT-IR Absorption Regions for Key Functional Groups in this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Type of Vibration
Amide (N-H) 3500 - 3100 Stretching
Carbonyl (C=O) 1700 - 1630 Stretching
Methoxy (C-O) 1300 - 1000 Stretching
Aromatic C-H 3100 - 3000 Stretching

Future Perspectives in Therapeutic Development and Academic Inquiry

The unique chemical structure of this compound and its derivatives continues to present intriguing possibilities for future research in both therapeutic applications and fundamental academic studies.

In the realm of therapeutic development, derivatives of this compound have shown promise as multi-target compounds. For example, certain benzamides have been investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com Further exploration of the structure-activity relationships of this compound analogs could lead to the development of novel treatments for neurodegenerative disorders. mdpi.com Additionally, the role of glycine (B1666218) transporter (GlyT) inhibitors, some of which are benzamide derivatives, in pain management suggests another avenue for future drug development. frontiersin.org The irreversible binding of compounds like ORG25543 to GlyT2, leading to reductions in allodynia and hyperalgesia in animal models, highlights the potential for developing new analgesics. frontiersin.org

From an academic perspective, this compound and its analogs serve as valuable scaffolds for synthetic chemistry and the study of molecular interactions. The synthesis of novel derivatives can lead to the discovery of compounds with unique biological activities and physical properties. evitachem.com Further investigation into the crystalline polymorphism of these compounds through techniques like X-ray diffraction can provide deeper insights into solid-state chemistry. iucr.orgresearchgate.net Moreover, in silico studies, such as molecular docking, can be employed to predict the binding interactions of these compounds with various biological targets, guiding the design of future experiments and the development of more potent and selective molecules. iucr.orgamazonaws.com The continued exploration of the chemical space around the this compound core is likely to yield new discoveries in medicinal chemistry, material science, and beyond. evitachem.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dimethoxybenzamide, and how are they experimentally determined?

  • Answer: The compound (CAS 17213-58-0) has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. Key properties include a melting point of 145–148°C, boiling point of 285.9°C at 760 mmHg, and a density of 1.16 g/cm³ . Characterization is typically performed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), electrospray ionization mass spectrometry (ESIMS), and melting point analysis. For example, ¹H-NMR (300 MHz, (CD₃)₂CO) shows methoxy proton signals at δ 3.89 (s, 6H) and aromatic protons at δ 7.20–6.72 .

Q. What synthetic routes are commonly employed for this compound, and how is the reaction optimized?

  • Answer: A standard method involves coupling 3,5-dimethoxybenzoic acid with aniline derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or THF. Protecting groups, such as tert-butyldimethylsilyl (TBS), are often used for hydroxyl-containing amines to prevent side reactions. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine), maintaining inert atmospheres, and monitoring progress via thin-layer chromatography (TLC) .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Answer: The compound should be stored in airtight containers under inert gas (e.g., N₂) at 2–8°C, protected from light and moisture. Purity (>98%) is verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show no significant degradation when stored properly .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

  • Answer: Derivatives such as N-(4-(dimethylamino)phenyl)-3,5-dimethoxybenzamide (8h) are synthesized by replacing the amide-linked aryl group. Modifications focus on improving pharmacokinetic properties (e.g., logP optimization) or target binding (e.g., hydrogen bond donors/acceptors). For example, introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases metabolic stability, as shown in resveratrol analogue studies .

Q. What computational methods are used to predict the electronic and steric effects of this compound derivatives?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Lattice energy analysis and hydrogen-bonding networks (e.g., using CrystalExplorer) help rationalize crystallographic data for derivatives like 4-(dimethylamino)benzohydrazide, a structurally related compound .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Answer: Solvent effects (e.g., deuterochloroform vs. DMSO-d₆) and dynamic proton exchange (e.g., amide NH signals in CD₃OD) can cause shifts. Advanced techniques like 2D NMR (COSY, HSQC) and variable-temperature NMR distinguish between tautomeric forms or conformational isomers. For example, splitting in aromatic proton signals (δ 7.70–6.41) in ¹H-NMR may indicate hindered rotation around the amide bond .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound in enzyme inhibition assays?

  • Answer: Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <1% v/v) to account for solvent effects. Pre-incubate the compound with the enzyme (e.g., 30 min at 37°C) to ensure equilibrium binding. Kinetic assays (e.g., Michaelis-Menten plots) differentiate competitive vs. non-competitive inhibition modes .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound derivatives?

  • Answer: Use round-robin testing across multiple labs with standardized reagents and equipment. Publish detailed spectral data (e.g., NMR peak lists, ESIMS m/z values) in open-access repositories. For example, ESIMS(+) m/z 274 (M + H) for N-(4-hydroxyphenyl)-3,5-dimethoxybenzamide provides a benchmark for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3,5-Dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.